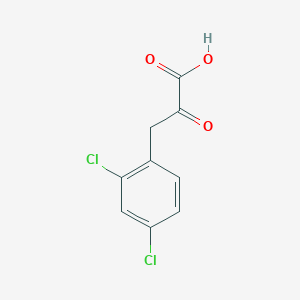
3-(2,4-Dichlorophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(2,4-diclorofenil)-2-oxopropanoico es un compuesto orgánico con la fórmula molecular C9H6Cl2O3. Es un derivado del ácido fenilpropanoico, caracterizado por la presencia de dos átomos de cloro en el anillo fenilo y un grupo ceto en la cadena del ácido propanoico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-(2,4-diclorofenil)-2-oxopropanoico normalmente implica la cloración de derivados del ácido fenilpropanoico. Un método común es la acilación de Friedel-Crafts del 2,4-diclorobenceno con anhídrido acético, seguido de oxidación para introducir el grupo ceto. Las condiciones de reacción a menudo incluyen el uso de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3) y un disolvente inerte como el diclorometano.
Métodos de Producción Industrial
La producción industrial del ácido 3-(2,4-diclorofenil)-2-oxopropanoico puede implicar procesos de cloración a gran escala y el uso de reactores de flujo continuo para garantizar una producción eficiente y constante. La elección de reactivos y catalizadores se optimiza para maximizar el rendimiento y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-(2,4-diclorofenil)-2-oxopropanoico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse aún más para formar ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo ceto en un grupo hidroxilo, formando derivados alcohólicos.
Sustitución: Los átomos de cloro en el anillo fenilo pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución aromática nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en presencia de una base para facilitar las reacciones de sustitución.
Principales Productos Formados
Oxidación: Ácidos carboxílicos y otros derivados oxidados.
Reducción: Derivados alcohólicos.
Sustitución: Diversos derivados del ácido fenilpropanoico sustituidos.
Aplicaciones Científicas De Investigación
El ácido 3-(2,4-diclorofenil)-2-oxopropanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(2,4-diclorofenil)-2-oxopropanoico implica su interacción con dianas moleculares y vías específicas. El grupo ceto y los átomos de cloro del compuesto desempeñan un papel crucial en su reactividad y afinidad de unión. Puede inhibir o activar ciertas enzimas o receptores, lo que lleva a los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2,4-diclorofenoxiacético: Un herbicida ampliamente utilizado con características estructurales similares.
Ácido 3-(2,5-diclorofenil)propanoico: Otro derivado con diferentes patrones de sustitución de cloro.
Ácido 2,4-dicloro-hidrocinámico: Un compuesto relacionado con un esqueleto de ácido fenilpropanoico similar.
Singularidad
El ácido 3-(2,4-diclorofenil)-2-oxopropanoico es único debido a su patrón de sustitución específico y la presencia de un grupo ceto, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C9H6Cl2O3 |
|---|---|
Peso molecular |
233.04 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
Clave InChI |
ZATJDJXSYJQFEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12609559.png)

![Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]-](/img/structure/B12609578.png)

![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
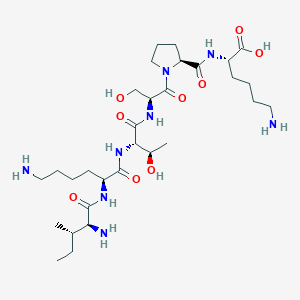
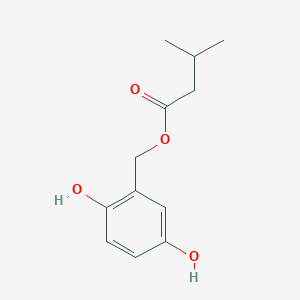

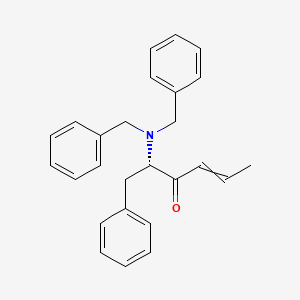
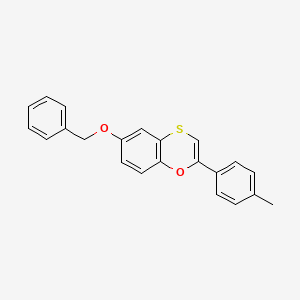
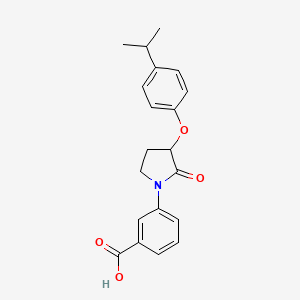
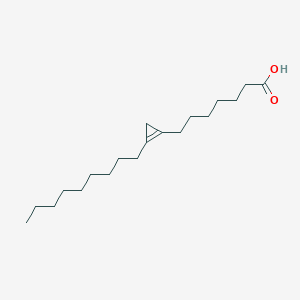
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
